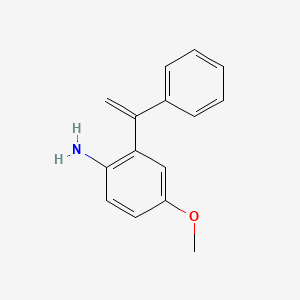![molecular formula C9H11BO4 B14131895 (2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid CAS No. 1107603-39-3](/img/structure/B14131895.png)
(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound features a benzo[d][1,3]dioxin ring system substituted with a methyl group and a boronic acid functional group, making it a valuable intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid typically involves the following steps:
Formation of the Benzo[d][1,3]dioxin Ring: The benzo[d][1,3]dioxin ring can be synthesized through the cyclization of appropriate precursors, such as catechol derivatives, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like THF or ether.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols or quinones.
Reduction: Alcohols or alkanes.
科学研究应用
(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of (2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid primarily involves its ability to form stable complexes with various substrates through its boronic acid functional group. This allows it to participate in a range of chemical reactions, including cross-coupling and complexation with diols. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
相似化合物的比较
Similar Compounds
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid: Similar structure but lacks the methyl group.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains a similar dioxin ring but with different substituents and functional groups.
Uniqueness
(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid is unique due to the presence of both the methyl group and the boronic acid functional group on the benzo[d][1,3]dioxin ring. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various synthetic and industrial applications.
属性
CAS 编号 |
1107603-39-3 |
|---|---|
分子式 |
C9H11BO4 |
分子量 |
193.99 g/mol |
IUPAC 名称 |
(2-methyl-4H-1,3-benzodioxin-6-yl)boronic acid |
InChI |
InChI=1S/C9H11BO4/c1-6-13-5-7-4-8(10(11)12)2-3-9(7)14-6/h2-4,6,11-12H,5H2,1H3 |
InChI 键 |
QLFZWDDIVZLTLQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)OC(OC2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)

![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
![Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14131828.png)
![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)



![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)


![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)

